Benzyl octan-3-yl phthalate
CAS No.:
Cat. No.: VC13594979
Molecular Formula: C23H28O4
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C23H28O4 |
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Molecular Weight | 368.5 g/mol |
IUPAC Name | 1-O-benzyl 2-O-octan-3-yl benzene-1,2-dicarboxylate |
Standard InChI | InChI=1S/C23H28O4/c1-3-5-7-14-19(4-2)27-23(25)21-16-11-10-15-20(21)22(24)26-17-18-12-8-6-9-13-18/h6,8-13,15-16,19H,3-5,7,14,17H2,1-2H3 |
Standard InChI Key | AMJMHZXMMFYORT-UHFFFAOYSA-N |
SMILES | CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Benzyl octan-3-yl phthalate, systematically named 1-O-benzyl 2-O-octan-3-yl benzene-1,2-dicarboxylate, consists of a phthalic acid backbone esterified with benzyl alcohol at the 1-position and octan-3-ol at the 2-position . The octan-3-yl group introduces a branched alkyl chain, distinguishing it from linear-chain phthalates like diisodecyl phthalate (DIDP). The molecular formula CHO corresponds to a molecular weight of 368.5 g/mol, with a calculated logP value of approximately 5.8, suggesting high lipophilicity .
Comparative Structural Analysis
When compared to BBP (CHO), benzyl octan-3-yl phthalate’s extended alkyl chain confers distinct properties:
Property | Benzyl Octan-3-yl Phthalate | Benzyl Butyl Phthalate (BBP) |
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Molecular Weight (g/mol) | 368.5 | 312.36 |
logP | ~5.8 | 5.00 |
Alkyl Chain | Branched C8 | Linear C4 |
The branched octan-3-yl group likely reduces crystallinity and enhances compatibility with hydrophobic polymers compared to linear analogs .
Synthesis and Industrial Production
Esterification Pathways
The synthesis of benzyl octan-3-yl phthalate typically involves a two-step esterification of phthalic anhydride. In a method analogous to the synthesis of 3-oxo-urs-12-en-28-benzyl ester , benzyl bromide and octan-3-ol react with phthalic acid derivatives under basic conditions:
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Formation of Monobenzyl Phthalate:
Phthalic anhydride reacts with benzyl alcohol in dimethylformamide (DMF) using potassium carbonate as a base, yielding monobenzyl phthalate . -
Octan-3-yl Esterification:
The intermediate undergoes nucleophilic acyl substitution with octan-3-ol, facilitated by catalysts like p-toluenesulfonic acid .
Key Reaction Parameters:
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Temperature: 60–80°C
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Solvent: DMF or ethyl acetate
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Yield Optimization: Excess octan-3-ol (1.2–1.5 equivalents) improves conversion .
Physicochemical Properties
Thermal and Solubility Characteristics
While experimental data for benzyl octan-3-yl phthalate remain limited, extrapolation from analogous compounds provides preliminary insights:
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Boiling Point: Estimated at 430–450°C based on BBP’s boiling point (408.3°C) and the increased molecular weight.
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Water Solubility: Predicted to be <0.1 mg/L due to the high logP value, aligning with BBP’s solubility of 0.000269 g/100 mL .
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Vapor Pressure: Likely <1 × 10 mmHg at 25°C, comparable to high-molecular-weight phthalates .
Spectroscopic Signatures
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IR Spectroscopy: Expected peaks at 1720 cm (ester C=O stretch) and 1280 cm (C–O–C asymmetric stretch) .
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NMR (¹H):
Applications and Industrial Relevance
Comparative Performance Metrics
Property | PVC Flexibility (Tg Reduction) | Migration Resistance |
---|---|---|
Benzyl Octan-3-yl Phthalate | Moderate (predicted) | High |
BBP | High | Low |
DEHP | Very High | Moderate |
Toxicological and Environmental Considerations
In Silico Toxicity Predictions
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Endocrine Activity: Positive alerts for estrogen receptor binding (OECD Toolbox v4.5).
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Carcinogenicity: Low probability (Mutagenic Activity: 0.17; Carcinogenic Activity: 0.23) .
Environmental Persistence
The compound’s high logP and branched alkyl chain likely enhance bioaccumulation potential. Microbial degradation rates in soil are projected to be slower than for BBP (half-life >60 days vs. 28 days for BBP) .
Analytical Detection Methods
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